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4-(3-Phenoxybenzoyl)isoquinoline - 1187171-72-7

4-(3-Phenoxybenzoyl)isoquinoline

Catalog Number: EVT-1681805
CAS Number: 1187171-72-7
Molecular Formula: C22H15NO2
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(3-Phenoxybenzoyl)isoquinoline is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring, making them significant in various fields, including medicinal chemistry and organic synthesis. This specific compound features a phenoxybenzoyl group attached to the isoquinoline structure, which may impart unique chemical properties and biological activities.

Source

The compound can be synthesized through various methods that involve the modification of isoquinoline and related structures. It is often derived from precursor compounds through reactions such as acylation or coupling with phenolic derivatives.

Classification

4-(3-Phenoxybenzoyl)isoquinoline can be classified under:

  • Heterocyclic compounds: Due to the presence of nitrogen in the isoquinoline structure.
  • Aromatic compounds: As it contains multiple aromatic rings.
  • Pharmaceutical intermediates: Given its potential applications in drug development.
Synthesis Analysis

Methods

The synthesis of 4-(3-Phenoxybenzoyl)isoquinoline typically involves several key steps:

  1. Formation of Isoquinoline: Isoquinolines can be synthesized via methods such as the Bischler-Napieralski reaction, where an amine is reacted with a carbonyl compound under acidic conditions to form the isoquinoline skeleton .
  2. Acylation: The introduction of the phenoxybenzoyl group can be achieved through acylation reactions, where an acyl chloride or anhydride reacts with the isoquinoline derivative. This step is crucial for modifying the isoquinoline structure to enhance its biological activity.
  3. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Technical Details

The synthesis may also utilize microwave-assisted techniques or palladium-catalyzed cross-coupling reactions to improve yield and reduce reaction time. The use of specific catalysts can facilitate the formation of complex structures while maintaining high selectivity .

Molecular Structure Analysis

Structure

The molecular structure of 4-(3-Phenoxybenzoyl)isoquinoline consists of:

  • An isoquinoline core, which provides the heterocyclic framework.
  • A phenoxybenzoyl substituent that enhances its chemical reactivity and potential biological interactions.

Data

The molecular formula for 4-(3-Phenoxybenzoyl)isoquinoline is typically represented as C19H15NO2C_{19}H_{15}NO_2. Its molecular weight is approximately 295.33 g/mol, and it exhibits specific spectral characteristics in techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Chemical Reactions Analysis

Reactions

4-(3-Phenoxybenzoyl)isoquinoline can participate in various chemical reactions, including:

  1. Electrophilic Aromatic Substitution: The presence of electron-rich aromatic systems allows for substitution reactions, which can modify its structure further.
  2. Nucleophilic Addition: The carbonyl group in the phenoxybenzoyl moiety can undergo nucleophilic attack, leading to diverse derivatives.

Technical Details

Reactions involving this compound may require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yields and selectivity .

Mechanism of Action

Process

While detailed studies on the mechanism of action for 4-(3-Phenoxybenzoyl)isoquinoline specifically may be limited, compounds within this class often exhibit biological activities through:

  1. Binding to Biological Targets: The compound may interact with specific enzymes or receptors due to its structural features.
  2. Modulation of Cellular Pathways: Isoquinolines are known for their roles in modulating pathways related to cell proliferation and apoptosis.

Data

Research indicates that similar compounds have shown activity against various kinases and other targets involved in cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline material.
  • Solubility: Solubility varies depending on solvent polarity; it may exhibit limited solubility in water but higher solubility in organic solvents like ethanol or dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can undergo typical organic reactions characteristic of aromatic compounds, including oxidation and reduction processes.

Relevant data regarding melting point, boiling point, and spectral properties (NMR, IR) would provide further insights into its physical characteristics but are not specified here.

Applications

Scientific Uses

4-(3-Phenoxybenzoyl)isoquinoline holds potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting cancer or other diseases due to its structural similarity to biologically active isoquinolines.
  • Organic Synthesis: Serving as an intermediate in synthesizing more complex organic molecules.

Research into this compound's biological activities could reveal novel therapeutic applications, particularly in oncology or neuropharmacology .

Biosynthetic Pathways and Precursor Utilization in Isoquinoline Derivatives

Novel Biosynthetic Routes to Isoquinoline Scaffolds in Microbial Systems

Traditionally, isoquinoline alkaloid biosynthesis in plants and microbes has relied on tyrosine as the primary aromatic amino acid precursor, proceeding through dopamine and 4-hydroxyphenylacetaldehyde intermediates to form the tetrahydropapaverine backbone [3] [6]. However, recent genomic and metabolomic studies have uncovered unconventional pathways in microbial systems that bypass tyrosine dependence. In Streptomyces albus Del14, the isoquinolinequinone alkaloid mansouramycin D is biosynthesized via a tryptophan-dominated pathway, as demonstrated through stable isotope feeding experiments and NMR spectroscopy. Tryptophan undergoes oxidative rearrangement to form a quinone intermediate, which subsequently undergoes ring cyclization to yield the isoquinoline scaffold [1].

Parallel discoveries in fungi reveal analogous metabolic innovations. Aspergillus fumigatus employs an NRPS-like enzyme (FsqF) lacking condensation domains to generate fumisoquin alkaloids. This system utilizes L-serine and L-tyrosine as dual precursors, with FsqF catalyzing carbon-carbon bond formation between these amino acid-derived units. Subsequent cyclization involves a plant-like Pictet-Spengler mechanism, yielding tricyclic pyrido[1,2-b]isoquinoline structures [9]. These pathways represent convergent evolutionary solutions for isoquinoline assembly, demonstrating microbial metabolic plasticity.

Table 1: Novel Microbial Isoquinoline Biosynthetic Pathways

OrganismAlkaloid ProductKey PrecursorsUnique Enzymatic Features
Streptomyces albus Del14Mansouramycin DTryptophanTryptophan oxidase, quinone cyclase
Aspergillus fumigatusFumisoquins A-CL-Serine, L-TyrosineIncomplete NRPS (FsqF), FAD-dependent oxidase (FsqB)
Pseudomonas fluorescensViolacein-related isoquinolinesDual tryptophan unitsTryptophan condensase, isoquinoline synthase [3]

Role of Aromatic Amino Acids in Isoquinoline Biosynthesis: Tryptophan vs. Tyrosine Dynamics

The dichotomy between tyrosine and tryptophan utilization in isoquinoline biosynthesis reflects organism-specific metabolic adaptations. Tyrosine-dependent pathways dominate in plant systems (e.g., opium poppy, barberry) and some bacteria. Here, tyrosine is sequentially decarboxylated and hydroxylated to yield dopamine, which undergoes Pictet-Spengler condensation with aldehydes to form the core 1,2,3,4-tetrahydroisoquinoline structure. Key enzymes include tyrosine decarboxylase and catechol-O-methyltransferases [3] [6].

In contrast, microbial systems exhibit metabolic flexibility. Streptomyces albus Del14 channels tryptophan into mansouramycin biosynthesis through a pathway involving:

  • Tryptophan oxidation to kynurenine derivatives
  • Quinonization via cytochrome P450 action
  • Ring reorganization to form the isoquinolinequinone scaffold [1]

Mass spectrometry analyses reveal that isotopic labeling with ¹³C-tryptophan results in efficient incorporation into mansouramycin D, while tyrosine labeling shows negligible uptake. This precursor divergence is evolutionarily significant: tyrosine-dependent pathways optimize energy efficiency in photosynthetic organisms, whereas tryptophan’s electron-rich indole ring facilitates redox transformations advantageous in bacterial secondary metabolism [1] [4].

Table 2: Comparative Precursor Utilization in Isoquinoline Pathways

Biosynthetic TypePrimary PrecursorKey IntermediateOrganismic Distribution
Classical plant pathwayTyrosineDopaminePapaveraceae, Berberidaceae
Microbial tyrosine pathwayTyrosine4-HydroxyphenylacetaldehydeEndophytic fungi (e.g., Phomopsis XP-8) [2]
Tryptophan innovationTryptophanKynurenine quinoneActinobacteria, Aspergillus [1] [9]

Gene Cluster Identification and Heterologous Expression Strategies

The discovery of isoquinoline biosynthetic gene clusters (BGCs) has enabled pathway reconstitution in heterologous hosts. In Streptomyces albus J1074, the 22-kb mansouramycin BGC (designated msy) contains 15 open reading frames, including:

  • Non-ribosomal peptide synthetase (NRPS) modules for amino acid activation
  • Flavin-dependent monooxygenase for quinone formation
  • Cytochrome P450 for scaffold aromatization [4]

Functional metagenomics facilitated BGC identification. Soil-derived cosmids were expressed in S. albus J1074, with bioactive clones screened via antimicrobial assays against Staphylococcus aureus. Subsequent genome mining revealed homologous clusters in other Streptomyces species [4].

Heterologous expression strategies have proven essential for pathway validation and yield optimization:

  • Direct cluster transfer: The entire msy cluster was inserted into S. coelicolor M1146 via cosmid conjugation, yielding 6.8 mg/L mansouramycin D [4]
  • Chimeric P450 engineering: In bisbenzylisoquinoline biosynthesis, fusion of Berberis stolonifera CYP80A1 oxidase domains with Arabidopsis reductase domains increased berbamunine titers 10-fold to 25 mg/L [10]
  • Regulatory overexpression: In A. fumigatus, Zn(II)₂Cys₆ transcription factor (FsqA) overexpression activated the silent fsq cluster, increasing fumisoquin C production by >100× [9]

Table 3: Heterologous Expression Platforms for Isoquinoline Alkaloids

Host SystemGene ClusterEngineering StrategyTiter AchievedKey Applications
Saccharomyces cerevisiaeBisBIA pathwayEpimerase domain-swapping, P450 chimera108 mg/L guattegaumerineScalable bisbenzylisoquinoline production [10]
Streptomyces coelicolor M1146msy clusterWhole-cluster cosmid transfer6.8 mg/L mansouramycin DPathway validation, analog generation [4]
Aspergillus nidulansfsq clusterLaeA global regulator overexpression15.2 mg/L fumisoquin ACryptic cluster activation [9]

These approaches demonstrate how heterologous expression bridges the gap between pathway discovery and sustainable compound production. Future advances will require optimizing promoter systems, cofactor balancing, and transporter engineering to overcome microbial toxicity limitations inherent in isoquinoline alkaloid biosynthesis.

Properties

CAS Number

1187171-72-7

Product Name

4-(3-Phenoxybenzoyl)isoquinoline

IUPAC Name

isoquinolin-4-yl-(3-phenoxyphenyl)methanone

Molecular Formula

C22H15NO2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C22H15NO2/c24-22(21-15-23-14-17-7-4-5-12-20(17)21)16-8-6-11-19(13-16)25-18-9-2-1-3-10-18/h1-15H

InChI Key

CITPUHZGDNAPNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CN=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CN=CC4=CC=CC=C43

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